Cas no 100349-06-2 (3-Furancarboxaldehyde,5-[[1,2,3,4,6,11-hexahydro-3,5,12-trihydroxy-3-(hydroxyacetyl)-10-methoxy-6,11-dioxo-1-naphthacenyl]oxy]tetrahydro-2-methyl-,[2S-[2a,3a,5b(1R*,3R*)]]- (9CI))

3-Furancarboxaldehyde,5-[[1,2,3,4,6,11-hexahydro-3,5,12-trihydroxy-3-(hydroxyacetyl)-10-methoxy-6,11-dioxo-1-naphthacenyl]oxy]tetrahydro-2-methyl-,[2S-[2a,3a,5b(1R*,3R*)]]- (9CI) structure
100349-06-2 structure
Product name:3-Furancarboxaldehyde,5-[[1,2,3,4,6,11-hexahydro-3,5,12-trihydroxy-3-(hydroxyacetyl)-10-methoxy-6,11-dioxo-1-naphthacenyl]oxy]tetrahydro-2-methyl-,[2S-[2a,3a,5b(1R*,3R*)]]- (9CI)
CAS No:100349-06-2
MF:C27H26O11
MW:526.488749027252
CID:154099
PubChem ID:127565

3-Furancarboxaldehyde,5-[[1,2,3,4,6,11-hexahydro-3,5,12-trihydroxy-3-(hydroxyacetyl)-10-methoxy-6,11-dioxo-1-naphthacenyl]oxy]tetrahydro-2-methyl-,[2S-[2a,3a,5b(1R*,3R*)]]- (9CI) Chemical and Physical Properties

Names and Identifiers

    • 3-Furancarboxaldehyde,5-[[1,2,3,4,6,11-hexahydro-3,5,12-trihydroxy-3-(hydroxyacetyl)-10-methoxy-6,11-dioxo-1-naphthacenyl]oxy]tetrahydro-2-methyl-,[2S-[2a,3a,5b(1R*,3R*)]]- (9CI)
    • (2S,3S,5S)-2-methyl-5-[[(1S,3S)-3,5,12-trihydroxy-3-(2-hydroxyacetyl)-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]oxolane-3-carbaldehyde
    • 3-Furancarboxaldehyde,5-[[1,2,3,4,6,11-hexahydro-3,5,12-trihydroxy-3-(hydroxyacetyl)-10-methoxy-6,11-dioxo-1-naphthacenyl]oxy
    • 7-O-(2,3,5-trideoxy-3-C-formylpentafuranosyl)adriamycinone
    • 3-Furancarboxaldehyde, 5-((1,2,3,4,6,11-hexahydro-3,5,12-trihydroxy-3-(hydroxyacetyl)-10-methoxy-6,11-dioxo-1-naph
    • 5-((1,2,3,4,6,11-Hexahydro-3,5,12-trihydroxy-3-(hydroxyacetyl)-10-methoxy-6,11-dioxo-1-naphthacenyl)oxy)tetrahydro-2-methyl-3-furancarboxaldehyde (2S-(2alpha,3alpha,5beta(1R*,3R*)))-
    • 7-O-(2,3,5-Trideoxy-3-C-formyl-alpha-L-threo-pentafuranosyl)doxomycinone
    • 7-Tfpa
    • DTXSID40143228
    • 3-Furancarboxaldehyde, 5-((1,2,3,4,6,11-hexahydro-3,5,12-trihydroxy-3-(hydroxyacetyl)-10-methoxy-6,11-dioxo-1-naphthacenyl)oxy)tetrahydro-2-methyl-, (2S-(2alpha,3alpha,5beta(1R*,3R*)))-
    • 100349-06-2
    • Inchi: InChI=1S/C27H26O11/c1-11-12(9-28)6-18(37-11)38-16-8-27(35,17(30)10-29)7-14-20(16)26(34)22-21(24(14)32)23(31)13-4-3-5-15(36-2)19(13)25(22)33/h3-5,9,11-12,16,18,29,32,34-35H,6-8,10H2,1-2H3/t11-,12+,16-,18-,27-/m0/s1
    • InChI Key: JKZAEYKWDZYMJV-BMFNZSJVSA-N
    • SMILES: O=C[C@@H]1[C@H](C)O[C@@H](O[C@H]2C[C@](O)(C(CO)=O)CC3=C(C4C(=O)C5=CC=CC(OC)=C5C(=O)C=4C(O)=C23)O)C1

Computed Properties

  • Exact Mass: 526.14748
  • Monoisotopic Mass: 526.14751164g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 4
  • Hydrogen Bond Acceptor Count: 11
  • Heavy Atom Count: 38
  • Rotatable Bond Count: 6
  • Complexity: 969
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 5
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.2
  • Topological Polar Surface Area: 177Ų

Experimental Properties

  • PSA: 176.89

3-Furancarboxaldehyde,5-[[1,2,3,4,6,11-hexahydro-3,5,12-trihydroxy-3-(hydroxyacetyl)-10-methoxy-6,11-dioxo-1-naphthacenyl]oxy]tetrahydro-2-methyl-,[2S-[2a,3a,5b(1R*,3R*)]]- (9CI) Related Literature

Recommend Articles

Recommended suppliers
Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Amadis Chemical Company Limited
PRIBOLAB PTE.LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
PRIBOLAB PTE.LTD
Xiamen PinR Bio-tech Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Xiamen PinR Bio-tech Co., Ltd.
Baoji Haoxiang Bio-technology Co.Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.